molecular formula C15H14N2O B11872683 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 2401-05-0

3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11872683
CAS No.: 2401-05-0
M. Wt: 238.28 g/mol
InChI Key: OXLYDGOEJRVESS-UHFFFAOYSA-N
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Description

3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound features a quinazoline core structure with a p-tolyl group attached to the nitrogen atom at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with p-toluidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The p-tolyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Quinazolin-4(1H)-one derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as a kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(1H)-one: The parent compound of the quinazolinone family, lacking the p-tolyl group.

    2,3-Dihydroquinazolin-4(1H)-one: Similar structure but without the p-tolyl group.

    4(3H)-Quinazolinone: Another derivative with different substitution patterns.

Uniqueness

3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature can also affect the compound’s binding affinity to specific enzymes or receptors, making it a valuable scaffold for drug development.

Properties

CAS No.

2401-05-0

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-9,16H,10H2,1H3

InChI Key

OXLYDGOEJRVESS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CNC3=CC=CC=C3C2=O

Origin of Product

United States

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